BACE-1 inhibitor 2
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Overview
Description
BACE-1 inhibitor 2 is a compound that targets the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), an aspartic protease responsible for the proteolysis of amyloid precursor proteins into beta-amyloid peptides. These peptides are neurotoxic and are implicated in the pathogenesis of Alzheimer’s disease. BACE-1 inhibitors are being explored as potential therapeutic agents to prevent the formation of amyloid plaques and thereby treat or prevent Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BACE-1 inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:
Formation of the core structure: This often involves the use of condensation reactions between amines and aldehydes or ketones.
Functionalization: Introduction of various functional groups through reactions such as halogenation, nitration, and sulfonation.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
BACE-1 inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like chlorine or bromine
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Halogenating agents: Chlorine gas, bromine
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be further modified for specific applications .
Scientific Research Applications
BACE-1 inhibitor 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting the formation of amyloid plaques in Alzheimer’s disease models.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease.
Industry: Utilized in the development of diagnostic tools and assays for Alzheimer’s disease research .
Mechanism of Action
BACE-1 inhibitor 2 exerts its effects by binding to the active site of the BACE-1 enzyme, thereby preventing the cleavage of amyloid precursor protein into beta-amyloid peptides. This inhibition reduces the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease. The molecular targets include the catalytic aspartic residues of BACE-1, and the pathways involved are those related to amyloid precursor protein processing .
Comparison with Similar Compounds
Similar Compounds
Verubecestat: Another BACE-1 inhibitor that has been studied for Alzheimer’s disease treatment.
Lanabecestat: A BACE-1 inhibitor with a similar mechanism of action.
Atabecestat: Known for its potential in reducing amyloid plaque formation
Uniqueness
BACE-1 inhibitor 2 is unique in its specific binding affinity and selectivity for the BACE-1 enzyme over other similar enzymes like BACE-2. This selectivity reduces potential off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C21H21F4N5O3 |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
N-[3-[(4aS,6S,8aS)-2-amino-3,3-difluoro-6-methyl-4a,5,6,8-tetrahydro-4H-pyrano[3,4-b]pyridin-8a-yl]-4-fluorophenyl]-5-(fluoromethoxy)pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H21F4N5O3/c1-11-4-12-6-21(24,25)19(26)30-20(12,9-32-11)14-5-13(2-3-15(14)23)29-18(31)16-7-28-17(8-27-16)33-10-22/h2-3,5,7-8,11-12H,4,6,9-10H2,1H3,(H2,26,30)(H,29,31)/t11-,12-,20-/m0/s1 |
InChI Key |
QQHWYFAIJDVZQX-PVUDRZGPSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2CC(C(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F)N)(F)F |
Canonical SMILES |
CC1CC2CC(C(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F)N)(F)F |
Origin of Product |
United States |
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